molecular formula C9H12N6O2S B14915993 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one

1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one

Cat. No.: B14915993
M. Wt: 268.30 g/mol
InChI Key: CKXBRGKRCKYEMP-UHFFFAOYSA-N
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Description

The compound 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one features a pyrimidine core substituted with two amino groups at positions 4 and 6, a thioacetyl linker, and an imidazolidin-2-one ring. This structure confers hydrogen-bonding capacity (via the diaminopyrimidine and carbonyl groups) and conformational rigidity (from the imidazolidinone), making it a candidate for pharmaceutical or agrochemical applications. Its synthesis and crystallographic analysis likely employ tools like SHELXL for refinement, as noted in structural studies of related molecules .

Properties

Molecular Formula

C9H12N6O2S

Molecular Weight

268.30 g/mol

IUPAC Name

1-[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]imidazolidin-2-one

InChI

InChI=1S/C9H12N6O2S/c10-5-3-6(11)14-8(13-5)18-4-7(16)15-2-1-12-9(15)17/h3H,1-2,4H2,(H,12,17)(H4,10,11,13,14)

InChI Key

CKXBRGKRCKYEMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acylating agent to form the thioacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the desired compound . Industrial production methods often involve the use of acid-catalyzed reactions and the cyclization of acyclic precursors to achieve high yields and purity .

Chemical Reactions Analysis

1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share partial structural motifs with the target molecule:

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer
  • Key Differences: Replaces the imidazolidinone with a fluorophenyl-acetamide group and forms a dimer.
4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazoline-2-yl)aminopyrimidine
  • Key Differences: Substitutes amino groups with chloro and methyl groups on the pyrimidine and replaces imidazolidinone with a partially saturated imidazoline ring.
  • Implications : Chloro groups increase lipophilicity, favoring membrane permeability but reducing solubility. The imidazoline’s reduced saturation may lower conformational stability compared to the target compound .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
  • Key Differences: Features a hydroxyl-pyrimidine and isoxazole instead of diaminopyrimidine and imidazolidinone.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Key Substituents logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₉H₁₃N₇O₂S 4,6-diaminopyrimidine, imidazolidinone 1.2 4 6
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer C₂₂H₂₂F₂N₁₀O₂S₂ Fluorophenyl, dimer 3.8 6 10
4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazoline-2-yl)aminopyrimidine C₁₁H₁₃Cl₂N₇O Chloro, methyl, imidazoline 2.5 2 5
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide C₁₀H₁₁N₅O₃S Hydroxypyrimidine, isoxazole 0.9 3 7

*logP values estimated using fragment-based methods.

Research Findings and Limitations

  • Anti-Viral Potential: The dimeric analog () showed promising binding to SARS-CoV-2 proteins in silico, suggesting the diaminopyrimidine-thioacetyl motif is critical for viral protease interaction.
  • Synthetic Challenges: Imidazolidinone rings require precise stereochemical control during synthesis, as noted in crystallographic studies using SHELX .
  • Data Gaps : Direct comparative studies on bioavailability or potency are absent in the provided evidence; inferences are drawn from structural and computational analyses.

Biological Activity

The compound 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O2SC_{10}H_{13N_5O_2S}, and it features an imidazolidinone core with a thioacetyl group attached to a pyrimidine derivative. The presence of multiple functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular Weight253.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Inhibition of Phosphodiesterase (PDE) : Studies have shown that imidazolidinone derivatives can inhibit PDE4, leading to anti-inflammatory effects. This mechanism is crucial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The thioacetyl group may enhance membrane permeability, allowing for better efficacy against bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of imidazolidinone derivatives in vivo. Results showed significant reduction in inflammation markers when administered topically, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : In vitro assays revealed that related compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Cytotoxicity Assessment : A cytotoxicity study was conducted using various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
PDE InhibitionSignificant inhibition
AntimicrobialEffective against bacteria
AnticancerSelective cytotoxicity

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